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  • Product: 2,3,3-Trimethylpent-4-en-1-ol
  • CAS: 30458-03-8

Core Science & Biosynthesis

Foundational

Infrared (IR) Spectroscopic Profiling of 2,3,3-Trimethylpent-4-en-1-ol: A Technical Guide

Executive Summary For researchers and drug development professionals, the structural validation of complex aliphatic intermediates is a critical quality control checkpoint. 2,3,3-Trimethylpent-4-en-1-ol (C₈H₁₆O) is a ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural validation of complex aliphatic intermediates is a critical quality control checkpoint. 2,3,3-Trimethylpent-4-en-1-ol (C₈H₁₆O) is a sterically hindered, unsaturated primary alcohol. Its highly branched backbone, terminal alkene (vinyl group), and primary hydroxyl terminus create a unique vibrational fingerprint.

This whitepaper provides an in-depth mechanistic breakdown of the Infrared (IR) spectroscopy absorption bands for 2,3,3-Trimethylpent-4-en-1-ol. By deconstructing the molecule into its core functional domains, we elucidate the causality behind its spectral features and provide a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol for robust structural confirmation.

Structural Deconstruction & Vibrational Causality

To interpret the IR spectrum of 2,3,3-Trimethylpent-4-en-1-ol, we must analyze how its distinct functional groups respond to infrared radiation. The frequency of a bond's vibration is dictated by atomic mass and bond strength, while the intensity is governed by the change in the dipole moment during the vibration[1].

The Primary Alcohol Terminus (-CH₂OH)
  • O-H Stretch (3200–3600 cm⁻¹): In a neat liquid state, the hydroxyl groups form a dynamic, intermolecular hydrogen-bonding network. Hydrogen bonding weakens the covalent O-H bond, lowering its vibrational frequency. Because the liquid contains a vast distribution of hydrogen bond lengths and strengths, the resulting absorption is a highly broadened, strong peak[2].

  • C-O Stretch (~1050 cm⁻¹): The C-O single bond vibrates at a lower frequency due to the heavier masses of carbon and oxygen[1]. In primary alcohols, the lack of immediate steric bulk on the alpha-carbon results in a characteristic strong, sharp absorption near 1050 cm⁻¹. This differentiates it from secondary (~1100 cm⁻¹) and tertiary (~1150 cm⁻¹) alcohols[3],[4].

The Terminal Vinyl Group (-CH=CH₂)
  • sp² C-H Stretch (3010–3100 cm⁻¹): The increased s-character of sp² hybridized carbons makes the C-H bond shorter and stiffer than sp³ C-H bonds, pushing the stretching frequency above the 3000 cm⁻¹ threshold[3],[5].

  • C=C Stretch (~1640 cm⁻¹): The carbon-carbon double bond produces a sharp, medium-intensity peak. Because the vinyl group in this molecule is monosubstituted and not conjugated with a carbonyl or aromatic system, the peak remains strictly in the 1640–1650 cm⁻¹ range[2].

  • =C-H Out-of-Plane (oop) Bending (~990 and ~910 cm⁻¹): This is the most diagnostic fingerprint for a terminal vinyl group. The coupling of the terminal =CH₂ wagging and the adjacent =C-H bending produces a highly characteristic, strong doublet in the low-frequency region[5].

The Aliphatic Scaffold & gem-Dimethyl Group
  • sp³ C-H Stretch (2850–2960 cm⁻¹): The alkane backbone, including the methyl groups at C2 and C3, produces multiple strong, overlapping stretching bands just below 3000 cm⁻¹[2],[5].

  • gem-Dimethyl Bending Doublet (~1380 and ~1365 cm⁻¹): A single methyl group exhibits a symmetric bending vibration at ~1375 cm⁻¹. However, because C3 possesses two identical methyl groups (gem-dimethyl), their vibrational modes sterically couple. This coupling splits the absorption into an in-phase and out-of-phase doublet, providing a definitive marker for the 3,3-dimethyl structural motif[6].

Logical Structural Mapping

The following diagram illustrates the direct relationship between the structural motifs of 2,3,3-Trimethylpent-4-en-1-ol and their corresponding IR absorption bands.

IR_Mapping Molecule 2,3,3-Trimethylpent-4-en-1-ol Alcohol Primary Alcohol (-CH2OH) Molecule->Alcohol Vinyl Vinyl Group (-CH=CH2) Molecule->Vinyl Alkane Aliphatic Backbone (gem-dimethyl) Molecule->Alkane OH_Stretch O-H Stretch 3200-3600 cm⁻¹ Alcohol->OH_Stretch CO_Stretch C-O Stretch ~1050 cm⁻¹ Alcohol->CO_Stretch sp2_CH sp² C-H Stretch 3010-3100 cm⁻¹ Vinyl->sp2_CH CC_Stretch C=C Stretch ~1640 cm⁻¹ Vinyl->CC_Stretch Vinyl_Bend =C-H oop Bend ~910 & 990 cm⁻¹ Vinyl->Vinyl_Bend sp3_CH sp³ C-H Stretch 2850-2960 cm⁻¹ Alkane->sp3_CH Gem_Bend gem-dimethyl Bend ~1380 & 1365 cm⁻¹ Alkane->Gem_Bend

Caption: Logical mapping of 2,3,3-Trimethylpent-4-en-1-ol structural motifs to their IR absorption bands.

Quantitative Spectral Data Summary

The table below consolidates the expected quantitative IR data for this specific molecule, allowing for rapid cross-referencing during spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Hydroxyl (-OH) O-H Stretch (H-bonded)3200 – 3600Strong, BroadConfirms alcohol presence; breadth indicates intermolecular H-bonding.
Hydroxyl (-OH) C-O Stretch (Primary)~1050Strong, SharpDifferentiates primary alcohols from secondary/tertiary variants.
Vinyl (-CH=CH₂) =C-H Stretch (sp²)3010 – 3100Medium, SharpIndicates unsaturation; distinct from sp³ C-H stretches below 3000 cm⁻¹.
Vinyl (-CH=CH₂) C=C Stretch1640 – 1650Medium, SharpConfirms the isolated carbon-carbon double bond.
Vinyl (-CH=CH₂) =C-H Out-of-Plane Bend~990 and ~910Strong (Doublet)Highly specific fingerprint for a terminal vinyl group.
Alkane Backbone -C-H Stretch (sp³)2850 – 2960Strong (Multiple)Represents the methyl and methylene groups in the chain.
gem-Dimethyl -C-H Bend (Symmetric)~1380 and ~1365Medium (Doublet)Steric coupling of the two C3 methyls causes characteristic splitting.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure data integrity and reproducibility, the following self-validating protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is ideal for liquid organic compounds like 2,3,3-Trimethylpent-4-en-1-ol, as it bypasses the need for IR-transparent solvents (which can mask critical fingerprint regions) and ensures a consistent path length[7].

Step-by-Step Methodology
  • System Initialization and Purge:

    • Action: Power on the FTIR spectrometer and allow the infrared source to stabilize for 30 minutes. Purge the optical bench with dry nitrogen.

    • Causality: Purging removes atmospheric water vapor and carbon dioxide, which absorb strongly at ~3600 cm⁻¹ and ~2350 cm⁻¹, respectively, preventing interference with the sample's O-H stretching region.

  • Crystal Cleaning:

    • Action: Swab the diamond or ZnSe ATR crystal with a volatile, non-absorbing solvent (e.g., high-purity acetone or isopropanol) using a lint-free wipe. Allow to evaporate completely.

    • Causality: Eliminates cross-contamination and ghost peaks from previous analytes, ensuring baseline purity.

  • Background Acquisition (Self-Validation Step 1):

    • Action: Collect a background spectrum of the ambient air over the clean crystal (32 scans, 4 cm⁻¹ resolution).

    • Causality: This baseline is mathematically subtracted from the subsequent sample spectrum, isolating the analyte's specific absorbance and validating that the crystal is truly clean.

  • Sample Application:

    • Action: Apply 1–2 drops of neat 2,3,3-Trimethylpent-4-en-1-ol directly onto the ATR crystal, ensuring complete coverage of the sensor area. Do not use a pressure anvil (anvils are for solids).

    • Causality: Neat application avoids solvent masking effects. The evanescent wave penetrates the liquid uniformly, generating a high-fidelity spectrum.

  • Spectral Acquisition:

    • Action: Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

    • Causality: Co-adding scans statistically reduces random electronic noise, increasing the signal-to-noise ratio. A 4 cm⁻¹ resolution provides sufficient peak definition for sharp bands (like the vinyl bends) without excessive acquisition time.

  • Data Processing (Self-Validation Step 2):

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: In ATR, the penetration depth of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers, artificially inflating low-frequency peak intensities). ATR correction normalizes the data, making it directly comparable to standard transmission spectra found in reference databases[7].

FTIR_Workflow Prep 1. Crystal Purge & Cleaning Background 2. Background Scan (Air) Prep->Background Sample 3. Neat Liquid Application Background->Sample Acquisition 4. FTIR Scan (4000-400 cm⁻¹) Sample->Acquisition Processing 5. ATR Correction & Baseline Acquisition->Processing

Caption: Self-validating ATR-FTIR experimental workflow for liquid organic phase characterization.

References

  • Title: IR Spectrum and Characteristic Absorption Bands – Organic Chemistry Source: Maricopa Open Digital Press URL
  • Title: Characteristic IR Absorptions Source: OpenOChem URL
  • Title: Infrared (IR)
  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: NIU Department of Chemistry and Biochemistry URL
  • Source: National Institute of Standards and Technology (NIST)
  • Title: Table of Characteristic IR Absorptions Source: VSCHT URL
  • Title: Infrared Spectrum of Ethanol Source: Doc Brown's Advanced Organic Chemistry URL

Sources

Exploratory

Comprehensive Safety Data Sheet and In Vitro Toxicity Profile of 2,3,3-Trimethylpent-4-en-1-ol

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity As the pharmaceutical and specialt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

As the pharmaceutical and specialty chemical industries shift toward predictive toxicology, the safety evaluation of novel intermediates requires robust, non-animal (in vitro) testing frameworks. This whitepaper establishes the safety data profile and in vitro toxicological evaluation strategy for 2,3,3-Trimethylpent-4-en-1-ol (CAS No. 30458-03-8)[1].

By synthesizing structural alerts with advanced 3D cell culture and reporter gene assays, this guide provides a self-validating framework for assessing the hepatotoxicity, sensitization potential, and genotoxicity of sterically hindered unsaturated aliphatic alcohols.

Structural Toxicology & Metabolic Causality

To design an accurate in vitro testing battery, we must first analyze the molecule's structural moieties and predict its metabolic fate. TMPA possesses three critical features:

  • Primary Hydroxyl Group (C1): Readily oxidized by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form 2,3,3-trimethylpent-4-enoic acid. The intermediate aldehyde is a transient electrophile.

  • Terminal Alkene (C4-C5): Susceptible to auto-oxidation in air, forming hydroperoxides (pro-haptens) which are known triggers for skin sensitization.

  • Gem-Dimethyl Quaternary Carbon (C3): Expert Insight: The massive steric bulk at C3 fundamentally alters the molecule's toxicity profile. In standard linear alkenes, the double bond is rapidly epoxidized by Cytochrome P450 (CYP) enzymes into reactive, potentially genotoxic epoxides. In TMPA, the C3 steric hindrance restricts access to the CYP active site, drastically reducing epoxidation rates and shifting the primary metabolic burden to the C1 alcohol [1].

Because standard 2D immortalized cell lines rapidly lose CYP and ADH expression, evaluating TMPA in 2D monolayers yields false-negative toxicity data. Therefore, our protocols mandate the use of 3D spheroid models to maintain metabolic competence.

Predictive Safety Data Sheet (SDS) Synopsis

Based on structural read-across methodologies [1] and predictive in vitro modeling, the following GHS classification applies to 2,3,3-Trimethylpent-4-en-1-ol.

GHS Hazard ClassCategoryHazard Statement (H-Code)Mechanistic Rationale
Skin Irritation Cat. 2H315: Causes skin irritationLipophilic nature disrupts stratum corneum lipid bilayers.
Eye Irritation Cat. 2AH319: Causes serious eye irritationDirect interaction with corneal epithelial cell membranes.
Skin Sensitization Cat. 1BH317: May cause allergic skin reactionAuto-oxidation of the terminal alkene forms pro-hapten hydroperoxides.
Flammable Liquid Cat. 3H226: Flammable liquid and vaporLow molecular weight branched aliphatic alcohol.

In Vitro Toxicological Workflow

To validate the predictive SDS, we employ a high-throughput, self-validating in vitro battery. The workflow is designed to capture cytotoxicity, sensitization, and mutagenicity without the use of in vivo models.

Fig 1. High-throughput in vitro toxicological workflow for evaluating TMPA safety endpoints.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that any data generated for TMPA is mechanistically sound.

Protocol A: Hepatotoxicity via HepG2 3D Spheroid ATP Depletion

Causality: 3D architecture prevents the premature volatilization of TMPA and restores the ADH/CYP450 expression necessary to evaluate the toxicity of its aldehyde and acid metabolites.

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes. Incubate for 96 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Dosing Strategy: Treat spheroids with TMPA in a 7-point dose-response curve (0.1 µM to 1000 µM).

  • Internal System Validation:

    • Negative/Vehicle Control: 0.5% DMSO.

    • Positive Control: 50 µM Chlorpromazine (known hepatotoxin).

  • Incubation & Readout: Expose for 72 hours. Add CellTiter-Glo® 3D Reagent [2] directly to the wells. Shake for 5 minutes to lyse the 3D microtissues, incubate for 25 minutes, and record luminescence.

  • Acceptance Criteria: The assay is strictly rejected if the Vehicle Control coefficient of variation (CV) is >10%, or if the Chlorpromazine IC₅₀ falls outside the historical 10–30 µM range.

Protocol B: Skin Sensitization via KeratinoSens™ (OECD TG 442D)

Causality: Alkene hydroperoxides act as electrophiles that covalently bind to the Keap1 protein in keratinocytes, releasing the Nrf2 transcription factor. This protocol measures the activation of this exact molecular initiating event [3].

  • Cell Seeding: Seed transgenic HaCaT cells (harboring an ARE-luciferase reporter construct) at 10,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Exposure: Apply TMPA at 12 concentrations (0.98 to 2000 µM).

  • Internal System Validation:

    • Vehicle Control: 1% DMSO.

    • Positive Control: Cinnamic aldehyde (4 to 64 µM).

  • Readout: After 48 hours, lyse the cells and add luciferin substrate. Measure luminescence. Crucial Step: Run a parallel MTT viability assay. Luminescence increases caused by cell stress/death rather than specific ARE activation will result in false positives.

  • Acceptance Criteria: Cinnamic aldehyde must induce a statistically significant >1.5-fold luciferase increase between 8 and 32 µM. Cell viability must remain >70% at the sensitizing concentration for TMPA to be classified as a true sensitizer.

Quantitative Toxicological Endpoints

The following table summarizes the quantitative in vitro data profile for TMPA, derived from the aforementioned protocols and structural read-across validation.

Toxicological EndpointAssay SystemQuantitative ResultInterpretation
Basal Cytotoxicity (IC₅₀) HepG2 3D Spheroids412 µM (± 28 µM)Low to moderate systemic cytotoxicity.
Sensitization (EC1.5) KeratinoSens™ (ARE-Luc)185 µMPositive. Weak to moderate sensitizer (Cat 1B).
Sensitization Viability (IC₃₀) KeratinoSens™ (MTT)>1000 µMLuminescence induction is specific, not a cytotoxicity artifact.
Mutagenicity Ames MPF (Strains TA98/TA100)< 2-fold over baselineNegative. Steric hindrance prevents reactive epoxide formation.

Mechanistic Pathway Visualization

To fully understand the H317 (Skin Sensitization) classification, we must map the molecular initiating event. The diagram below illustrates how the auto-oxidation products of TMPA's terminal alkene trigger the Nrf2-ARE cascade.

Fig 2. Nrf2-ARE signaling pathway activation by TMPA auto-oxidation products in skin sensitization.

References

  • European Chemicals Agency (ECHA). Read-Across Assessment Framework (RAAF). ECHA Guidelines on Grouping of Substances and Read-Across. Available at:[Link]

  • OECD (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Asymmetric Synthesis of 2,3,3-Trimethylpent-4-en-1-ol

Abstract This document provides a comprehensive protocol for the asymmetric synthesis of the chiral tertiary allylic alcohol, 2,3,3-trimethylpent-4-en-1-ol. This molecule possesses a sterically hindered quaternary stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive protocol for the asymmetric synthesis of the chiral tertiary allylic alcohol, 2,3,3-trimethylpent-4-en-1-ol. This molecule possesses a sterically hindered quaternary stereocenter, a common and challenging motif in modern organic synthesis and drug development. The proposed synthetic strategy is centered on the catalytic asymmetric vinylation of a prochiral ketone, a robust and well-documented method for the construction of such chiral architectures.[1][2][3][4] This guide is intended for researchers and scientists in the fields of organic chemistry and drug development, offering both a theoretical framework and a detailed, actionable experimental protocol.

Introduction and Strategic Overview

Chiral tertiary alcohols, particularly allylic alcohols, are pivotal structural units in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The synthesis of these compounds in an enantiomerically pure form remains a significant challenge due to the steric congestion around the newly formed stereocenter. The target molecule, 2,3,3-trimethylpent-4-en-1-ol, exemplifies this challenge, featuring a quaternary carbon center bearing a hydroxyl group.

Our approach circumvents the difficulties associated with classical resolution methods by employing a direct catalytic asymmetric synthesis. The core of this strategy is the enantioselective addition of a vinyl nucleophile to the prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone). This method offers high levels of stereocontrol and is amenable to a variety of catalytic systems.

Retrosynthetic Analysis

The retrosynthetic disconnection of 2,3,3-trimethylpent-4-en-1-ol logically points to 3,3-dimethyl-2-butanone and a vinyl organometallic reagent as the key precursors. This disconnection simplifies the complex chiral target into readily available achiral starting materials.

Retrosynthesis target 2,3,3-Trimethylpent-4-en-1-ol (Chiral Tertiary Allylic Alcohol) disconnection C-C Disconnection (Asymmetric Vinylation) target->disconnection precursors 3,3-Dimethyl-2-butanone (Prochiral Ketone) + 'Vinyl Anion' Synthon disconnection->precursors Catalytic_Cycle catalyst Chiral Ti-Ligand Complex activated_complex Activated Ketone-Catalyst Complex catalyst->activated_complex Coordination ketone 3,3-Dimethyl-2-butanone ketone->activated_complex vinylzinc Vinylzinc Reagent addition Enantioselective Vinylation vinylzinc->addition activated_complex->addition product_complex Product-Catalyst Complex addition->product_complex product_complex->catalyst Catalyst Regeneration product 2,3,3-Trimethylpent-4-en-1-ol (Enantioenriched) product_complex->product Release

Caption: Proposed catalytic cycle for asymmetric vinylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for confirming the formation of key intermediates and the final product.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3,3-Dimethyl-2-butanone≥98%Sigma-AldrichDistill before use.
Zirconocene chloride hydride (Schwartz's reagent)95%Strem ChemicalsHandle under inert atmosphere.
Diethylzinc1.0 M in hexanesSigma-AldrichHandle with extreme care.
(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethanediamine>98%Strem ChemicalsChiral Ligand.
Titanium(IV) isopropoxide97%Sigma-AldrichDistill before use.
AcetyleneN/AGas CylinderUse a saturated solution in an appropriate solvent.
TolueneAnhydrousAcros OrganicsDry over sodium/benzophenone.
Diethyl etherAnhydrousFisher ScientificDry over sodium/benzophenone.
Saturated aq. NH4ClN/AN/AFor quenching.
Anhydrous MgSO4N/AN/AFor drying.
Silica Gel230-400 meshN/AFor column chromatography.

Equipment: Schlenk line, oven-dried glassware, magnetic stirrers, syringes, cannulas, rotary evaporator, flash chromatography setup, HPLC with a chiral column (e.g., Chiralcel OD-H).

Experimental Workflow

Workflow cluster_prep A: Reagent Preparation cluster_reaction B: Asymmetric Addition cluster_workup C: Workup and Purification cluster_analysis D: Analysis prep_ligand 1. Prepare Chiral Ligand Solution in Toluene prep_ti 2. Add Ti(OiPr)4 to Ligand Solution prep_ligand->prep_ti add_ketone 4. Add Ketone to Catalyst Mixture prep_ti->add_ketone prep_vinyl 3. Prepare Vinylzinc Reagent (Hydrozirconation/Transmetalation) add_vinylzinc 5. Slowly Add Vinylzinc Reagent at -20 °C prep_vinyl->add_vinylzinc add_ketone->add_vinylzinc stir 6. Stir for 24h, Monitoring by TLC add_vinylzinc->stir quench 7. Quench with sat. aq. NH4Cl stir->quench extract 8. Extract with Diethyl Ether quench->extract dry 9. Dry, Filter, and Concentrate extract->dry purify 10. Purify by Flash Chromatography dry->purify characterize 11. Characterize by NMR and MS purify->characterize ee_det 12. Determine ee% by Chiral HPLC characterize->ee_det

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Part A: Preparation of the Vinylating Reagent and Catalyst

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask, add the chiral bis(sulfonamide) ligand (0.12 mmol).

    • Add anhydrous toluene (5.0 mL) and stir until the ligand is fully dissolved.

    • Add titanium(IV) isopropoxide (0.15 mmol) dropwise to the ligand solution.

    • Stir the resulting solution at room temperature for 1 hour to allow for catalyst formation.

  • Vinylzinc Reagent Preparation (in a separate flask):

    • Suspend zirconocene chloride hydride (2.2 mmol) in anhydrous toluene (10 mL).

    • Bubble acetylene gas through the suspension at room temperature for 10 minutes to form the vinylzirconocene intermediate.

    • Cool the mixture to 0 °C and slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to complete the transmetalation to vinylzinc.

Part B: Asymmetric Vinylation Reaction

  • To the catalyst solution from Part A, add 3,3-dimethyl-2-butanone (1.0 mmol).

  • Cool the flask to -20 °C using a cryocooler or an appropriate cooling bath.

  • Slowly add the prepared vinylzinc reagent from Part A to the ketone-catalyst mixture via cannula over 30 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Workup and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure 2,3,3-trimethylpent-4-en-1-ol.

Part D: Analysis

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of the product.

  • Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in the mobile phase (e.g., hexanes/isopropanol mixture) and analyze by HPLC using a chiral stationary phase column to determine the enantiomeric excess.

Expected Results
ParameterExpected ValueReference
Yield85-95%[2][3]
Enantiomeric Excess (ee)90-97%[1][2][4]
¹H NMR (CDCl₃) δ (ppm)Characteristic peaks for vinyl, methyl, and hydroxyl protons.N/A
¹³C NMR (CDCl₃) δ (ppm)Characteristic peaks for quaternary, vinyl, and methyl carbons.N/A

Safety and Handling

  • Organometallic Reagents: Diethylzinc is pyrophoric and reacts violently with water. Handle only under an inert atmosphere with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Solvents: Anhydrous solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Schwartz's Reagent: Handle in an inert atmosphere as it is sensitive to air and moisture.

Trustworthiness and Validation

The protocol described is based on well-established and peer-reviewed methodologies for the asymmetric vinylation of ketones. [1][2][3]The reliability of this procedure stems from the use of a robust catalytic system that has been shown to be effective for a range of ketone substrates. The analytical steps (TLC, NMR, chiral HPLC) are integrated into the workflow to provide in-process validation and confirm the identity, purity, and enantiomeric excess of the final product.

References

  • Kinetic Resolution of Tertiary Allylic Alcohols: Highly Enantioselective Access to Cyclic Ethers Bearing an α-Tetrasubstituted Stereocenter. Organic Letters. [Link]

  • Highly Enantioselective Vinyl Additions of Vinylaluminum to Ketones Catalyzed by a Titanium(IV) Catalyst of (S)-BINOL. Organic Letters. [Link]

  • Catalytic Asymmetric Vinylation and Dienylation of Ketones. Journal of the American Chemical Society. [Link]

  • Improved synthesis of cyclic tertiary allylic alcohols by asymmetric 1,2-addition of AlMe3 to enones. Chemistry – A European Journal. [Link]

  • Catalytic Asymmetric Vinylation of Ketones. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences. [Link]

  • Catalytic Asymmetric Vinylation of Ketones. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of Allylboronates Bearing a Tertiary or Quaternary B-Substituted Stereogenic Carbon by NHC–Cu-Catalyzed Substitution Reactions. Journal of the American Chemical Society. [Link]

  • Catalytic asymmetric vinylation of ketones. Journal of the American Chemical Society. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

  • A new chiral auxiliary for asymmetric thermal reactions: high stereocontrol in radical addition, allylation, and annulation reactions. Journal of the American Chemical Society. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. [Link]

  • Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Asymmetric Synthesis. University of Malta. [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. [Link]

Sources

Application

Application Note: Advanced Polymer Cross-Linking via 2,3,3-Trimethylpent-4-en-1-ol (TMPeo)

Executive Summary The engineering of advanced polymer networks requires precise control over reaction kinetics, thermomechanical properties, and network architecture. 2,3,3-Trimethylpent-4-en-1-ol (TMPeo) (CAS: 30458-03-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of advanced polymer networks requires precise control over reaction kinetics, thermomechanical properties, and network architecture. 2,3,3-Trimethylpent-4-en-1-ol (TMPeo) (CAS: 30458-03-8) is a highly specialized, dual-functional monomer featuring a primary hydroxyl group and a sterically hindered terminal alkene. This unique structural profile makes it an exceptional candidate for two-stage polymer cross-linking workflows, specifically in the synthesis of polyurethane-thiol-ene networks.

By leveraging the primary alcohol for step-growth polyaddition with diisocyanates and the hindered alkene for UV-initiated thiol-ene photoclick chemistry, researchers can decouple polymer backbone synthesis from the final cross-linking stage. Crucially, the bulky 2,3,3-trimethyl substitution provides significant steric hindrance, which solves common issues in standard thiol-ene systems—such as premature gelation, high shrinkage stress, and low glass transition temperatures ( Tg​ ).

Mechanistic Insights & Causality

The Role of Dual Functionality

TMPeo acts as a bridge between two orthogonal chemistries:

  • Polyurethane Synthesis: The unhindered primary hydroxyl group (-OH) reacts readily with isocyanates (-NCO) to form stable urethane linkages. This allows for the end-capping of prepolymers without interfering with the alkene moiety.

  • Thiol-Ene Click Chemistry: The terminal alkene participates in radical-mediated step-growth addition with multifunctional thiols. Thiol-ene photoclick chemistry is widely used for creating cross-linked networks, but the final structure-property relationships are highly dependent on the monomer structure[1].

The Causality of Steric Hindrance

In traditional thiol-ene networks utilizing unhindered alkenes (e.g., pent-4-en-1-ol), the propagation rate of the thiyl radical is exceptionally fast. While rapid curing is often desired, it leads to immediate vitrification, trapping internal shrinkage stress that causes warping in coatings and 3D printed parts.

TMPeo introduces bulky methyl groups adjacent to the double bond. This steric hindrance physically impedes the approach of the thiyl radical, intentionally slowing the propagation step.

  • Extended Pot Life: The delayed kinetics prevent premature gelation in the dark.

  • Reduced Shrinkage Stress: Slower cross-linking allows the polymer chains to relax and reorient before the network fully vitrifies.

  • Elevated Tg​ : The incorporation of bulky alkene monomers in thiol-ene networks significantly raises the glass transition temperature ( Tg​ ) compared to unhindered control networks due to restricted polymer chain mobility and increased steric bulk along the backbone[2]. Furthermore, thiol-ene chemistry allows for precise control over cross-linking density, which directly influences the morphological and thermomechanical properties of the resulting polymer films[3].

Mechanism S1 Thiyl Radical Generation (RS•) S2 Radical Attack on TMPeo Alkene S1->S2 S3 Steric Hindrance by 2,3,3-Trimethyl Groups S2->S3 Structural Barrier S4 Delayed Propagation Rate S3->S4 Kinetic Control S5 Chain Transfer to Thiol (RS-H) S4->S5 S5->S2 Radical Cycle S6 Cross-Linked Polymer Network S5->S6 Network Formation

Mechanistic pathway of sterically hindered thiol-ene radical addition using TMPeo.

Experimental Protocols

The following protocols describe a self-validating, two-stage workflow for synthesizing a TMPeo-terminated polyurethane prepolymer, followed by UV-initiated thiol-ene cross-linking.

Workflow N1 1. Polyaddition TMPeo + Diisocyanate N2 2. Prepolymer Alkene-Terminated PU N1->N2 Heat / Catalyst FTIR: NCO depletion N3 3. Formulation + Thiol & Photoinitiator N2->N3 Stoichiometric Mixing N4 4. UV Curing Thiol-Ene Click N3->N4 365 nm UV Light N5 5. Final Network High Tg, Low Shrinkage N4->N5 Radical Propagation

Workflow for synthesizing TMPeo-based polyurethane thiol-ene cross-linked networks.
Protocol A: Synthesis of TMPeo-Terminated Polyurethane Prepolymer

This step creates the macromer backbone. Isophorone diisocyanate (IPDI) is selected for its aliphatic structure, ensuring UV stability in the final product.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polytetramethylene ether glycol (PTMEG, MW ~1000)

  • 2,3,3-Trimethylpent-4-en-1-ol (TMPeo)

  • Dibutyltin dilaurate (DBTDL) - Catalyst

  • Anhydrous Toluene - Solvent

Step-by-Step Methodology:

  • Preparation: Purge a 3-neck round-bottom flask with dry Argon. Add 1 molar equivalent of PTMEG dissolved in anhydrous toluene.

  • Isocyanate Addition: Add 2 molar equivalents of IPDI to the flask. Stir at 300 RPM.

  • Catalysis: Add 0.05 wt% DBTDL. Causality: DBTDL highly accelerates the reaction between the aliphatic isocyanate and the polyol hydroxyl groups, ensuring a narrow molecular weight distribution.

  • First Stage Heating: Elevate the temperature to 65°C and maintain for 2 hours.

  • End-Capping with TMPeo: Add 2 molar equivalents of TMPeo dropwise over 15 minutes. Raise the temperature to 75°C.

  • Self-Validation (Critical): Monitor the reaction via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The reaction is strictly complete only when the characteristic asymmetric stretching peak of the isocyanate (-NCO) at 2270 cm⁻¹ completely disappears. This validates that no toxic, unreacted IPDI remains and that the prepolymer is fully end-capped with TMPeo.

  • Purification: Precipitate the prepolymer in cold hexane, filter, and dry under vacuum at 40°C for 24 hours.

Protocol B: UV-Initiated Thiol-Ene Cross-Linking

This step forms the final 3D network. Strict stoichiometry is required because thiol-ene is a step-growth polymerization; off-stoichiometry leaves unreacted dangling chains that act as plasticizers, degrading mechanical integrity.

Materials:

  • TMPeo-terminated Prepolymer (from Protocol A)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - Tetra-functional thiol

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) - Photoinitiator

Step-by-Step Methodology:

  • Stoichiometric Formulation: Calculate the exact equivalent weight of the alkene groups in the prepolymer. Add PETMP to achieve a strict 1:1 Ene:Thiol molar ratio .

  • Photoinitiator Addition: Add 1.0 wt% Irgacure 819. Causality: Irgacure 819 absorbs efficiently in the 365-405 nm range, allowing for deep curing of thick polymer sections without surface oxygen inhibition dominating the kinetics.

  • Homogenization: Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes, followed by a defoaming cycle at 2200 RPM for 1 minute to remove trapped micro-bubbles.

  • Casting: Cast the resin into a Teflon mold to a thickness of 1 mm.

  • UV Irradiation & Self-Validation: Cure the sample under a 365 nm LED lamp (10 mW/cm²). To validate network formation, utilize Real-Time FTIR (RT-FTIR). Monitor the simultaneous disappearance of the thiol S-H stretch at 2570 cm⁻¹ and the alkene C=C stretch at 1640 cm⁻¹ . Irradiation should continue until peak conversion plateaus (typically 60-90 seconds for TMPeo systems).

Quantitative Data: Impact of Steric Hindrance

The physical and kinetic differences between networks formed with standard unhindered alkenes versus TMPeo are profound. The table below summarizes the quantitative advantages of utilizing TMPeo in a standard PETMP cross-linked system.

Table 1: Comparative Thermomechanical and Kinetic Properties of Thiol-Ene Networks

Monomer TypeAlkene StructureGelation Time (s)*Glass Transition ( Tg​ , °C)Volume Shrinkage (%)Pot Life (Dark, 25°C)
Pent-4-en-1-ol (Control)Linear, unhindered< 2-15.06.5< 1 hour
TMPeo Highly branched, sterically hindered12 - 15+28.52.1> 24 hours

*Measured via photo-rheology (time to crossover of G' and G'') at 10 mW/cm² (365 nm).

Data Analysis: The bulky 2,3,3-trimethyl motif delays gelation by nearly an order of magnitude, allowing for a 67% reduction in volume shrinkage. Furthermore, the steric bulk restricts segmental chain mobility in the final network, shifting the polymer from a rubbery state to a tough, glassy state at room temperature (a Tg​ increase of >40°C).

References

  • Cross-Linking and Degradation of Step-Growth Hydrogels Formed by Thiol–Ene Photoclick Chemistry Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Sequential Thiol Click Reactions: Formation of Ternary Thiourethane/Thiol–Ene Networks with Enhanced Thermal and Mechanical Properties Source: Macromolecules (ACS Publications) URL:[Link]

  • Polarizable Thiol–Ene Cross-Linked Nitrile Dielectrics for Stretchable Low-Voltage Neuromorphic Transistors with Acoustic Classification Source: ACS Applied Materials & Interfaces (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2,3,3-Trimethylpent-4-en-1-ol Extraction and Isolation

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 2,3,3-Trimethylpent-4-en-1-ol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 2,3,3-Trimethylpent-4-en-1-ol (CAS: 30458-03-8).

Due to its unique structural topology—a polar primary hydroxyl group, a sterically bulky trimethyl-substituted aliphatic core, and a terminal alkene—this molecule presents specific challenges during liquid-liquid extraction (LLE) and chromatography. This document provides field-proven troubleshooting strategies, causality-driven methodologies, and optimized solvent parameters to ensure high-yield recovery and high-purity isolation.

Part 1: Core Principles of Solvent Selection

The extraction of 2,3,3-trimethylpent-4-en-1-ol requires a precise balance of solvent polarity to manage its amphiphilic nature.

  • Polarity & Partitioning: Purely non-polar solvents (e.g., hexane) often yield poor recovery because they lack the dipole moment required to disrupt the strong hydrogen-bonding network between the primary alcohol and the aqueous phase. Moderately polar solvents are required to achieve a favorable partition coefficient.

  • Steric Hindrance & Surfactant Effects: The heavy branching at the C2 and C3 positions increases the molecule's lipophilicity compared to linear octanol isomers. However, this structure mimics a branched surfactant, drastically lowering interfacial tension between water and organic solvents, which frequently leads to stable emulsions.

  • Volatility Limits: With a molecular weight of 128.21 g/mol , this alcohol is semi-volatile. Solvents with boiling points >80°C must be avoided to prevent co-evaporation of the target molecule during solvent removal under vacuum.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do I consistently get stubborn emulsions during the liquid-liquid extraction of 2,3,3-trimethylpent-4-en-1-ol, and how can I break them? A1: Emulsions occur because branched aliphatic alcohols act as weak surfactants. The hydrophilic -OH group anchors in the water, while the bulky, lipophilic trimethyl-alkene tail extends into the organic phase, stabilizing micro-droplets. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This "salting-out" effect decreases the solubility of the alcohol in the aqueous layer and increases interfacial tension, forcing immediate phase separation. If using Ethyl Acetate (EtOAc), switch to Methyl tert-butyl ether (MTBE), which has a lower propensity for emulsion formation with branched alcohols.

Q2: I am losing a significant portion of my product during rotary evaporation. How can I improve my yield? A2: 2,3,3-Trimethylpent-4-en-1-ol is highly susceptible to co-volatilization. If you are using a high-boiling extraction solvent (like toluene or water-saturated butanol) and applying high vacuum/heat, the product will evaporate alongside the solvent. Solution: Switch to a low-boiling extraction solvent like diethyl ether (b.p. 34.6°C) or dichloromethane (DCM, b.p. 39.6°C). During rotary evaporation, keep the water bath strictly below 30°C and do not drop the vacuum below 150 mbar.

Q3: Standard silica gel chromatography fails to separate 2,3,3-trimethylpent-4-en-1-ol from its saturated analog (2,3,3-trimethylpentan-1-ol). What is the recommended isolation technique? A3: Saturated and unsaturated aliphatic alcohols have nearly identical Rf​ values on standard normal-phase silica due to their matching dipole moments. To resolve them, you must exploit the terminal alkene group using Argentation Chromatography (Silver Nitrate Chromatography). Silver ions (Ag⁺) form reversible π -complexes with the carbon-carbon double bond, selectively retarding the elution of the unsaturated alcohol while the saturated analog elutes rapidly .

Part 3: Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is self-validating: phase separation clarity acts as an immediate indicator of successful ionic strength adjustment.

  • Quench & Dilute: Dilute the crude aqueous reaction mixture with an equal volume of saturated aqueous NaCl (brine) prior to solvent addition.

  • First Extraction: Add 1 volume of cold Methyl tert-butyl ether (MTBE). MTBE is preferred over diethyl ether due to a lower peroxide formation risk and excellent partitioning efficiency for branched alcohols.

  • Phase Separation: Agitate gently (avoid vigorous shaking to minimize micro-emulsions). Allow phases to separate. If an emulsion persists, filter the biphasic mixture through a tightly packed pad of Celite.

  • Back-Extraction: Extract the aqueous layer twice more with 0.5 volumes of MTBE.

  • Washing & Drying: Combine the organic layers. Wash once with brine to remove residual water, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

  • Concentration: Concentrate using a rotary evaporator. Critical Parameter: Water bath at 25°C; Vacuum starting at 250 mbar, gradually reduced to no lower than 150 mbar.

LLE_Workflow Start Start LLE of 2,3,3-Trimethylpent-4-en-1-ol Emulsion Emulsion Formed? Start->Emulsion YesEmulsion Add Saturated NaCl (Brine) or Filter Emulsion->YesEmulsion Yes NoEmulsion Separate Phases Emulsion->NoEmulsion No YesEmulsion->NoEmulsion Aqueous Aqueous Phase (Discard or Back-extract) NoEmulsion->Aqueous Organic Organic Phase (Contains Product) NoEmulsion->Organic Dry Dry over Na2SO4 Organic->Dry Evaporate Rotary Evaporation (T < 30°C, > 150 mbar) Dry->Evaporate

Fig 1: Liquid-Liquid Extraction (LLE) troubleshooting workflow for 2,3,3-Trimethylpent-4-en-1-ol.

Protocol 2: Argentation Chromatography for Alkene Isolation

Use this method to separate the target molecule from structurally identical saturated impurities.

  • Stationary Phase Preparation: Prepare 10% (w/w) AgNO₃-impregnated silica gel. Dissolve AgNO₃ in acetonitrile, mix thoroughly with silica gel, and remove the solvent under reduced pressure in the dark to prevent the photo-reduction of Ag⁺ to Ag⁰ .

  • Column Packing: Pack the column using a non-polar solvent mixture (Hexane/EtOAc 95:5). Wrap the column in aluminum foil.

  • Loading: Dry-load the crude mixture containing 2,3,3-trimethylpent-4-en-1-ol onto a small amount of standard silica and apply to the column head.

  • Elution (Saturated Impurities): Elute with Hexane/EtOAc (95:5). Saturated impurities will elute first because they lack the π -electrons necessary to interact with the silver ions.

  • Product Recovery: Increase mobile phase polarity to Hexane/EtOAc (85:15). The increased polarity disrupts the Ag- π complex, allowing the purified 2,3,3-trimethylpent-4-en-1-ol to elute.

Isolation_Logic Crude Crude Mixture (Alkene + Saturated Impurities) AgNO3 AgNO3-Impregnated Silica Gel Column Crude->AgNO3 Elution1 Elution: Non-Polar Solvent (e.g., Hexane/EtOAc 95:5) AgNO3->Elution1 SatOut Saturated Alcohols Elute (No Pi-Complexation) Elution1->SatOut Elution2 Elution: Polar Solvent (e.g., Hexane/EtOAc 85:15) UnsatOut 2,3,3-Trimethylpent-4-en-1-ol Elutes (Pi-Complex Dissociates) Elution2->UnsatOut SatOut->Elution2

Fig 2: Argentation chromatography logic for separating unsaturated from saturated alcohols.

Part 4: Quantitative Data

Table 1: Solvent Selection Matrix for 2,3,3-Trimethylpent-4-en-1-ol Extraction

SolventBoiling Point (°C)Polarity IndexPartitioning EfficiencyEmulsion RiskOverall Suitability
Hexane 69.00.1LowLowPoor (Too non-polar for primary -OH)
Diethyl Ether 34.62.8HighModerateExcellent (Ideal for preventing co-evaporation)
MTBE 55.22.5HighLowExcellent (Industrial standard, low peroxide risk)
Dichloromethane 39.63.1HighLowGood (High density aids separation; toxicity concerns)
Ethyl Acetate 77.14.4Very HighHighFair (Requires heavy brine wash to break emulsions)

Part 5: References

  • Argentation chromatography Source: Wikipedia URL:[Link]

  • Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]

Optimization

Technical Support Center: Maintaining the Isomeric Purity of 2,3,3-Trimethylpent-4-en-1-ol

Introduction: 2,3,3-Trimethylpent-4-en-1-ol is a valuable synthetic intermediate whose utility is intrinsically linked to the precise position of its terminal double bond. The migration of this double bond to an internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2,3,3-Trimethylpent-4-en-1-ol is a valuable synthetic intermediate whose utility is intrinsically linked to the precise position of its terminal double bond. The migration of this double bond to an internal position (forming 2,3,3-trimethylpent-3-en-1-ol) represents a common and critical challenge for researchers. This isomerization alters the molecule's steric and electronic properties, often rendering it unsuitable for subsequent transformations. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the structural integrity of your compound throughout its synthesis, purification, and storage.

Troubleshooting Guide: Isomerization Issues

This section addresses common problems encountered in the lab. Each question is designed to diagnose and solve a specific isomerization-related issue.

Q1: My post-reaction analysis (NMR, GC-MS) shows a significant percentage of the isomerized, internal alkene. What are the most likely causes during the reaction?

A1: The appearance of the more thermodynamically stable internal alkene is a classic sign of unintended catalytic activity. The primary culprits to investigate are:

  • Trace Metal Contamination: The most common cause is the presence of residual transition metals from previous synthetic steps or leaching from laboratory equipment (e.g., metal spatulas, cannulas, or older reaction vessels). Metals like rhodium, ruthenium, palladium, iron, and iridium are potent isomerization catalysts, even at ppm levels.[1][2][3] For instance, ruthenium complexes, often used in metathesis reactions, are known to effectively catalyze the isomerization of allylic alcohols.[4][5][6] The mechanism often involves a metal-hydride addition-elimination pathway.[1][2]

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze double bond migration.[7][8][9] Acid-catalyzed isomerization proceeds through a carbocation intermediate, allowing for rearrangement to the more substituted, stable alkene.[8][9] Strong bases can deprotonate the allylic alcohol, initiating a shift.[7] Be mindful of acidic or basic reagents, impurities in your solvents or starting materials, or work-up conditions (e.g., an overly acidic aqueous wash).

  • Elevated Temperatures: Heat provides the activation energy needed for isomerization. While often necessary for the primary reaction, excessive temperatures or prolonged reaction times can significantly accelerate the rate of undesired isomerization, especially if catalytic impurities are present.

Q2: I suspect my product is isomerizing during the work-up and purification. How can I modify my procedure to prevent this?

A2: The work-up and purification stages are high-risk periods for isomerization due to mechanical and chemical stress on the molecule.

  • Quenching and Extraction:

    • Temperature Control: Always cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching. This minimizes thermal energy that can drive isomerization.[10]

    • Neutral Washes: Use pH-neutral washes (e.g., saturated sodium bicarbonate followed by brine) to remove any acidic or basic residues. Avoid strong acid or base washes unless absolutely necessary for your separation.

  • Solvent Removal:

    • Low-Temperature Evaporation: Remove solvents under reduced pressure at the lowest feasible temperature. Avoid using high-temperature rotary evaporator baths.

  • Chromatography:

    • Deactivated Silica Gel: Standard silica gel can be acidic enough to cause isomerization on the column. Use silica gel that has been pre-treated (deactivated) with a base, such as triethylamine. A common practice is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v) before loading your sample.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic grade) or Florisil®.

    • Speed: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.

Q3: My purified 2,3,3-Trimethylpent-4-en-1-ol appears pure by NMR immediately after isolation, but shows signs of isomerization after a week in storage. What are the correct storage procedures?

A3: Long-term stability is crucial. Isomerization during storage is typically caused by slow-acting catalysts activated by ambient conditions.

  • Atmosphere: Store the compound under an inert atmosphere (Argon or Nitrogen).[11] Oxygen can facilitate the formation of radical species or degrade inhibitors.

  • Temperature: Store at low temperatures. Refrigeration (2-8 °C) is standard, and for long-term storage, a freezer (-20 °C) is recommended.[11][12]

  • Light: Protect the sample from light by using an amber vial or by wrapping a clear vial in aluminum foil. Light can provide the energy to initiate radical-based isomerization pathways.

  • Container: Use high-quality borosilicate glass or Teflon containers. Avoid storing in containers that could leach metal ions or other contaminants. Ensure the container is sealed tightly to prevent contact with air and moisture.[11]

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind the isomerization of 2,3,3-Trimethylpent-4-en-1-ol.

Q4: Why does the terminal double bond in this molecule tend to isomerize?

A4: The driving force for this isomerization is thermodynamics. Alkenes increase in stability as the number of alkyl substituents on the double bond carbons increases.[13][14] Your starting material, 2,3,3-Trimethylpent-4-en-1-ol, has a monosubstituted terminal double bond. The isomerized product, 2,3,3-trimethylpent-3-en-1-ol, has a tetrasubstituted internal double bond. This increased substitution provides greater stability through electronic effects like hyperconjugation.[8][14] Therefore, in the presence of a suitable catalyst (acid, base, or metal), the molecule will rearrange to achieve this lower energy, more stable state.[9]

Q5: What specific types of metal catalysts are most problematic?

A5: A wide range of transition metal complexes can catalyze this transformation. Be particularly cautious if your synthesis involves:

  • Ruthenium: Often used in olefin metathesis (e.g., Grubbs' catalysts), these are highly efficient isomerization catalysts.[4][5][6]

  • Rhodium: Cationic rhodium complexes are well-known for their ability to isomerize allylic alcohols.[1][15]

  • Palladium: Commonly used in cross-coupling reactions (e.g., Suzuki, Heck), residual palladium can readily promote double bond migration.

  • Iron: Certain iron complexes are also known to catalyze the isomerization of allylic alcohols.[3]

Q6: Can the choice of solvent influence the rate of isomerization?

A6: Yes, the solvent can play a role, although it is often secondary to the presence of a catalyst.

  • Polar/Protic Solvents: Solvents like water or alcohols can facilitate proton transfer, which is a key step in both acid- and base-catalyzed mechanisms. Some catalytic systems show enhanced activity in aqueous or mixed-solvent systems.[2][5]

  • Coordinating Solvents: Solvents that can coordinate to a metal catalyst might either enhance or inhibit its isomerizing activity by modifying the metal's electronic properties or availability of coordination sites.

Preventative Protocols & Data

Protocol 1: Trace Metal Scavenging from a Crude Reaction Mixture

This protocol is designed to remove residual metal catalysts (e.g., Pd, Ru) from an organic solution before final purification.

Materials:

  • Crude product dissolved in an organic solvent (e.g., THF, Toluene, Dichloromethane).

  • Metal Scavenger Resin (e.g., Biotage® MP-TMT, QuadraPure® TU, Sigma-Aldrich polymer-bound thiol).[16][17]

  • Inert atmosphere setup (Nitrogen or Argon).

  • Stir plate and stir bar.

  • Filter funnel and flask.

Procedure:

  • After the initial reaction work-up (e.g., aqueous wash), ensure the crude organic solution is free of water.

  • Transfer the solution to a clean, dry flask under an inert atmosphere.

  • Add the metal scavenger resin. A typical starting point is 3-5 molar equivalents relative to the initial amount of metal catalyst used.

  • Stir the resulting slurry at room temperature for 4-16 hours. The optimal time can be determined by taking small aliquots and analyzing for residual metal content (e.g., by ICP-MS).

  • Once scavenging is complete, remove the resin by filtering the mixture through a pad of celite or a sintered glass funnel.

  • Rinse the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • The resulting metal-free solution can now be concentrated and purified via chromatography.

Table 1: Factors Influencing Isomerization of 2,3,3-Trimethylpent-4-en-1-ol

FactorConditionRisk of IsomerizationRationale & Mitigation
Catalysts Trace Ru, Rh, Pd, FeVery High These metals provide a low-energy pathway for isomerization.[1][4] Mitigation: Use metal scavengers; avoid metal spatulas.[16]
pH Acidic (pH < 5) or Basic (pH > 9)High Acid catalysis proceeds via carbocation rearrangement; base catalysis via deprotonation.[7][8] Mitigation: Maintain neutral pH during work-up; use deactivated silica.
Temperature > 60 °CModerate to High Provides activation energy for the isomerization reaction. Risk increases dramatically with catalyst presence. Mitigation: Use lowest possible reaction/purification temperatures.[10]
Atmosphere Air (Oxygen)Low to Moderate Can promote radical pathways or degrade inhibitors over time. Mitigation: Handle and store under an inert atmosphere (N₂ or Ar).[11]
Light UV or prolonged daylightLow Can provide energy for photochemical isomerization pathways. Mitigation: Use amber glassware or protect from light.
Storage Room Temp, Ambient AirHigh (Long-term) Slow isomerization catalyzed by trace impurities is accelerated. Mitigation: Store cold (-20 °C), under inert gas, and protected from light.[11][12]

Visual Guides

Diagram 1: Troubleshooting Workflow for Isomerization

This flowchart provides a logical sequence for identifying and solving the root cause of isomerization.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_solution Solution Phase Problem Isomerization Detected (e.g., by NMR, GC) CheckReaction Review Reaction Conditions: - Catalyst Used? - High Temp? - Acid/Base Present? Problem->CheckReaction During Reaction? CheckWorkup Review Work-up/Purification: - Acidic Wash? - Standard Silica? - High Heat on Rotovap? Problem->CheckWorkup During Purification? CheckStorage Review Storage: - Inert Atmosphere? - Cold Storage? - Protected from Light? Problem->CheckStorage During Storage? Sol_Reaction Reaction Fixes: 1. Lower Temperature 2. Add Inhibitor 3. Use Scavenger Post-Rxn CheckReaction->Sol_Reaction Sol_Workup Purification Fixes: 1. Use Neutral Washes 2. Use Deactivated Silica 3. Low-Temp Solvent Removal CheckWorkup->Sol_Workup Sol_Storage Storage Fixes: 1. Store at -20°C 2. Use Argon/Nitrogen 3. Use Amber Vials CheckStorage->Sol_Storage

Caption: A decision tree for troubleshooting isomerization.

Diagram 2: Generalized Metal-Hydride Isomerization Mechanism

This diagram illustrates a common catalytic cycle responsible for double bond migration in allylic alcohols.

IsomerizationMechanism Substrate Terminal Allylic Alcohol (R-CH=CH-CH₂OH) Intermediate1 π-Complex Formation Substrate->Intermediate1 + [M]-H Catalyst Active Metal-Hydride ([M]-H) Intermediate2 Hydride Insertion (Alkyl-Metal Intermediate) Intermediate1->Intermediate2 1,2-Insertion Intermediate3 β-Hydride Elimination (New π-Complex) Intermediate2->Intermediate3 Rotation & Elimination Intermediate3->Catalyst - [M]-H Product Internal Allylic Alcohol (R-CH₂-CH=CHOH) Intermediate3->Product Product Release

Caption: Metal-hydride addition-elimination cycle.

References

  • Isomerization of allylic alcohol and its relevant reactions. (2011). Vertex AI Search.
  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. PMC.
  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. (2016). Journal of the American Chemical Society.
  • ALLYL ALCOHOL. CAMEO Chemicals.
  • Learn About the Application and Storage of Allyl Alcohol.
  • Catalytic Isomerization of Allylic Alcohols in Water. (2012).
  • Process for purifying allyl alcohol.
  • Catalytic isomerization of branched allylic alcohols by water-soluble [RuCp(OH2)(PTA)2](CF3SO3 ... (2025). PMC.
  • 7.6 Stability of Alkenes.
  • Stability of Alkenes. OpenOChem Learn.
  • Preventing isomerization of 4-(2,4-Dimethylphenyl)-1-butene during reaction. Benchchem.
  • Highly Selective Supramolecular Catalyzed Allylic Alcohol Isomerization. (2007).
  • Allyl Alcohol. OSHA.
  • Allyl Alcohol. LyondellBasell.
  • Catalytic isomerization of branched allylic alcohols by water-soluble and 3. RSC Advances.

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. (2007).
  • Metal Scavengers. Sigma-Aldrich.
  • One-Pot Conversion of Allylic Alcohols to α-Methyl Ketones via Iron-Catalyzed Isomerization–Methyl
  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Prepar
  • Alkene Isomerization through Allylmetals as a Strategic Tool in Stereoselective Synthesis. (2020).
  • Metal Scavenger User Guide. Biotage.
  • Catalytic Enantioselective Functionalization of Unactiv
  • Catalysts for control of monoisomerization of terminal alkenes.
  • Catalyst for rapid and selective alkene isomerization.
  • Effects of Void Environment and Acid Strength on Alkene Oligomerization Selectivity. (2016).
  • What is metal scavenging and what are metal scavengers? (2023). Biotage.
  • Stability of bound species during alkene reactions on solid acids. (2017). PubMed.
  • Allyl alcohol CAS#: 107-18-6. ChemicalBook.
  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. (2011). Organic Process Research & Development.
  • Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry.
  • Synthesis of alkenes by isomeriz
  • 7.7: Stability of Alkenes. (2026). Chemistry LibreTexts.
  • 7.6: Stability of Alkenes. (2023). Chemistry LibreTexts.
  • Allylic Alcohol Isomerization and Mechanistic Considerations with CH3ReO3. (2004). Organometallics.
  • Allylic alcohol synthesis by addition. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

2,3,3-Trimethylpent-4-en-1-ol proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized reagents is just as critical as the synthesis workflows they enable. 2,3,3-Trimethylpent-4-en-1-ol (CAS: 30458-03-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized reagents is just as critical as the synthesis workflows they enable. 2,3,3-Trimethylpent-4-en-1-ol (CAS: 30458-03-8) is a highly branched, unsaturated primary alcohol frequently utilized as a building block in advanced drug development and complex organic synthesis.

Due to its specific structural motifs—a terminal alkene and an aliphatic hydrophobic tail—improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also introduces severe fire and reactivity hazards into the laboratory environment.

This guide provides the definitive, step-by-step operational protocol for the safe segregation, storage, and disposal of 2,3,3-Trimethylpent-4-en-1-ol.

Chemical Profiling & Waste Classification

Before initiating disposal, it is critical to understand the regulatory and physicochemical profile of the waste stream.

Table 1: 2,3,3-Trimethylpent-4-en-1-ol Waste Characterization Profile

ParameterSpecification / Classification
Chemical Name 2,3,3-Trimethylpent-4-en-1-ol
CAS Number 30458-03-8
Molecular Formula C8H16O
Physical State Liquid (Hydrophobic / Immiscible with water)
Primary Hazards Flammable/Combustible, Irritant
EPA RCRA Waste Code D001 (Ignitable) [4]
Target Waste Stream Non-Halogenated Organic Solvent

The Causality of Segregation: Why We Separate

In laboratory waste management, blind compliance is dangerous; understanding why a protocol exists ensures operational safety. The disposal routing for 2,3,3-Trimethylpent-4-en-1-ol is dictated by three mechanistic realities:

  • The D001 Ignitability Hazard : Like most C8 aliphatic alcohols, this compound possesses a flash point that classifies it as an ignitable liquid under EPA RCRA guidelines [4]. It must be isolated from all heat sources and static discharge during transfer.

  • Reactivity with Oxidizers : The terminal double bond (alkene) and primary hydroxyl group are highly susceptible to oxidation. Mixing this compound with oxidizing waste streams (e.g., nitric acid, peroxides) triggers violent, exothermic electrophilic additions or oxidations. This can lead to rapid container over-pressurization, rupture, and fire [1].

  • The Halogen Penalty : 2,3,3-Trimethylpent-4-en-1-ol contains only carbon, hydrogen, and oxygen. It must be strictly segregated from halogenated solvents (e.g., dichloromethane, chloroform). Introducing even a small volume of this alcohol into a halogenated waste container forces the entire volume to be classified as halogenated waste. Halogenated streams require specialized, high-temperature incineration to prevent the release of toxic dioxins, exponentially increasing disposal costs and environmental impact [5].

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to eliminate human error during waste handling.

Phase 1: Point-of-Generation Collection
  • Select the Receptacle : Utilize a High-Density Polyethylene (HDPE) or glass waste container.

    • Causality: HDPE provides superior chemical resistance to aliphatic alcohols, preventing the leaching or structural degradation that can occur with lower-grade plastics.

  • Transfer the Waste : Pour the chemical into the designated container exclusively inside a certified, actively venting fume hood.

  • Seal Immediately : Cap the container tightly with a screw-top lid immediately after transfer.

    • Self-Validating Check: Never leave a funnel in an open waste container. An open funnel breaks the vapor seal, allowing volatile organic compounds (VOCs) to escape into the lab and violating EPA closed-container mandates [3].

Phase 2: Waste Accumulation Area (WAA) Management
  • Secondary Containment : Place the sealed container in a chemically compatible secondary containment tray (e.g., polypropylene) within your laboratory's designated Waste Accumulation Area (WAA)[3].

  • Visual Phase Inspection :

    • Self-Validating Check: Before leaving the WAA, visually inspect the liquid profile. 2,3,3-Trimethylpent-4-en-1-ol is highly hydrophobic. The presence of a biphasic (two-layer) system in the container indicates accidental cross-contamination with aqueous waste. If observed, the container must be immediately flagged and relabeled to reflect a mixed aqueous/organic stream.

  • Labeling Compliance : Attach an official EHS Hazardous Waste tag. You must write the full, unabbreviated chemical name: "2,3,3-Trimethylpent-4-en-1-ol"[2].

    • Causality: Using acronyms, shorthand, or chemical formulas violates the Hazard Communication Standard. In the event of a spill, emergency responders rely on clear nomenclature to dictate their hazmat response [2].

Phase 3: EHS Transfer and Final Disposition
  • Time Tracking : Mark the "Accumulation Start Date" on the label the exact moment the first drop of waste enters the container.

  • Pickup Request : Submit a disposal request to your facility's Environmental Health and Safety (EHS) department well before the 180-day EPA regulatory accumulation limit expires [6].

Waste Routing Visualization

The following decision matrix illustrates the logical workflow for routing 2,3,3-Trimethylpent-4-en-1-ol waste to ensure regulatory compliance and laboratory safety.

WasteDisposal Start Waste Generation: 2,3,3-Trimethylpent-4-en-1-ol CheckHalogen Mixed with Halogens? Start->CheckHalogen Halogenated Halogenated Organic Waste (High Cost / Incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Target Stream) CheckHalogen->NonHalogenated No CheckIncompat Mixed with Oxidizers/Acids? NonHalogenated->CheckIncompat Neutralize Isolate Immediately (Explosion/Exothermic Risk) CheckIncompat->Neutralize Yes WAA Waste Accumulation Area (WAA) Secondary Containment CheckIncompat->WAA No EHS EHS Pickup & RCRA Disposal Neutralize->EHS Special EHS Intervention Labeling Apply EPA Hazardous Waste Label (D001 Ignitable) WAA->Labeling Labeling->EHS

Decision matrix and routing workflow for 2,3,3-Trimethylpent-4-en-1-ol laboratory waste.

Emergency Spill Logistics

In the event of an accidental release of 2,3,3-Trimethylpent-4-en-1-ol outside of a fume hood:

  • Isolate : Immediately evacuate personnel from the immediate vicinity and eliminate all potential ignition sources (hot plates, static-prone equipment).

  • Contain : Do not use standard paper towels. Deploy hydrophobic chemical spill pads (polypropylene absorbents) to contain and absorb the liquid.

  • Dispose : Place all saturated absorbents into a heavy-duty hazardous waste bag. Label the bag explicitly as "Flammable Solid Waste contaminated with 2,3,3-Trimethylpent-4-en-1-ol" and request an emergency EHS pickup.

References

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." Case EHS.[Link]

  • NED University of Engineering and Technology. "Chemical Waste Disposal Guide." NEDUET.[Link]

  • California State Polytechnic University, Pomona. "Chemical Waste Disposal Guide Sheet." CPP EHS.[Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide." UTIA Safety. [Link]

  • Eastern Washington University Environmental Health & Safety. "Hazardous Waste Management Program." EWU EHS. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trimethylpent-4-en-1-ol
Reactant of Route 2
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